2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a novel compound studied for its potential in treating diarrhea-predominant irritable bowel syndrome (IBS). [] While its precise classification remains unclear, it exhibits pharmacological properties relevant to IBS management. [] This compound acts as a dual-acting agent, exhibiting both 5-hydroxytryptamine (5-HT)1A receptor agonism and 5-HT3 receptor antagonism. [] This dual action makes it a subject of interest for IBS research, as these receptors are implicated in regulating gastrointestinal motility and visceral sensitivity. []
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide functions as a dual-acting agent, targeting both 5-HT1A and 5-HT3 receptors. [] It demonstrates agonistic activity at 5-HT1A receptors and antagonistic activity at 5-HT3 receptors. [] Research suggests that this dual mechanism of action contributes to its potential therapeutic effect in an IBS-like animal model. [] Specifically, its ability to normalize stress-induced defecation in this model highlights its potential relevance to IBS treatment. []
The primary scientific application of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide, based on available research, is in investigating potential treatments for diarrhea-predominant irritable bowel syndrome (IBS). [] Studies have explored its efficacy in an IBS-like animal model, specifically focusing on wrap restraint stress-induced defecation. [] The compound's ability to normalize defecation in this model, surpassing the effects of both a 5-HT1A agonist and a 5-HT3 antagonist alone, suggests its potential as a promising therapeutic agent for d-IBS. [] Furthermore, research highlights the potential importance of the dual 5-HT1A agonism and 5-HT3 antagonism mechanism for effectively treating d-IBS. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2